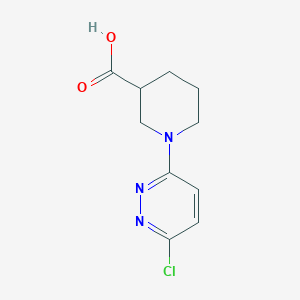

1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-8-3-4-9(13-12-8)14-5-1-2-7(6-14)10(15)16/h3-4,7H,1-2,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKQQSFOUOVEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893755-57-2 | |

| Record name | 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid typically involves the following steps:

Chlorination of Pyridazine: The starting material, pyridazine, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position of the pyridazine ring.

Formation of Piperidine Derivative: The chlorinated pyridazine is then reacted with piperidine under basic conditions to form the piperidine derivative.

Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position of the piperidine ring. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid is . The compound features a piperidine ring substituted with a chloropyridazine moiety and a carboxylic acid functional group, which are crucial for its biological activity. The structural representation can be summarized as follows:

- Molecular Formula :

- SMILES Notation : C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)O

- InChIKey : GHKQQSFOUOVEQU-UHFFFAOYSA-N

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid has been investigated for various biological activities, making it a candidate for several therapeutic applications:

Anti-inflammatory Agents

Research indicates that derivatives of pyridazine compounds exhibit notable anti-inflammatory properties. For instance, studies have shown that related compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, without affecting COX-1, which is important for maintaining gastrointestinal integrity .

Analgesic Activity

Compounds similar to 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid have been synthesized and evaluated for analgesic effects. Preliminary studies suggest that these compounds can provide pain relief comparable to existing analgesics, indicating potential for development in pain management therapies .

Anticancer Properties

Recent investigations have focused on the cytotoxic effects of pyridazine derivatives against various cancer cell lines such as MCF-7 (breast cancer), NALM-6 (acute lymphoblastic leukemia), and SB-ALL (acute lymphoblastic leukemia). The results indicate promising cytotoxicity, warranting further exploration into their mechanisms of action and potential as anticancer agents .

Case Studies

Case Study 1: Analgesic Activity Evaluation

In a study reported by researchers, a series of pyridazine derivatives including 1-(6-chloropyridazin-3-yl)piperidine derivatives were synthesized and screened for analgesic activity using standard pain models in rodents. The results showed that some derivatives exhibited significant analgesic effects with minimal side effects compared to traditional analgesics.

Case Study 2: Anticancer Activity Screening

Another study evaluated the cytotoxicity of synthesized pyridazine derivatives against multiple cancer cell lines using MTT assays. The findings revealed that certain compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Heterocyclic Core: Pyridazine vs. Pyrimidine: Pyridazine (two adjacent nitrogen atoms) exhibits distinct electronic properties compared to pyrimidine (two meta nitrogen atoms). This affects π-π stacking and hydrogen-bonding interactions in biological systems . Benzene vs.

Substituent Effects :

- Chlorine vs. Methoxy/Piperazine : The electron-withdrawing chlorine atom in the original compound may enhance electrophilic reactivity, whereas methoxy or piperazine groups introduce steric bulk or basicity, altering target selectivity .

- Carboxylic Acid Position : Piperidine-3-carboxylic acid derivatives (e.g., ) vs. piperidine-4-carboxylic acid () exhibit conformational differences impacting binding to enzymes or receptors.

Physicochemical Properties :

- Collision Cross-Section (CCS) : The original compound’s CCS (151.0 Ų) is smaller than pyrimidine analogs with bulkier substituents (e.g., 313.35 g/mol compound in ), suggesting differences in chromatographic retention or diffusion rates .

- Solubility : Carboxylic acid derivatives (e.g., ) are more soluble in basic conditions, while amide derivatives () or esters () may exhibit improved bioavailability.

Enzyme Inhibition Potential

- Piperidine-3-carboxylic acid derivatives, such as 1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride , demonstrate potent inhibition of glutathione S-transferase (GST) and cholinesterases (BChE, AChE) . This suggests that the original compound may share similar bioactivity due to structural homology.

- The pyridazine core in 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid could mimic purine or pyrimidine bases, enabling interactions with nucleotide-binding proteins .

Biological Activity

1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications in research and medicine.

- Molecular Formula : C10H12ClN3O2

- Molecular Weight : 241.67 g/mol

- CAS Number : 893755-57-2

Biological Activities

1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections caused by bacteria and fungi .

- Anticancer Properties : The compound has shown promising results in cytotoxicity assays against several cancer cell lines, including MCF-7 (breast cancer), NALM-6 (acute lymphoblastic leukemia), and SB-ALL (acute lymphoblastic leukemia) using the MTT assay .

The biological activity of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid is believed to involve interactions with specific molecular targets within cells. These interactions may modulate the activity of enzymes or receptors involved in critical cellular pathways. For instance, it may inhibit certain enzymes that facilitate cancer cell proliferation or bacterial growth .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Assays : In a study evaluating the cytotoxic effects against various cancer cell lines, 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid demonstrated significant inhibitory effects, with IC50 values indicating potent activity against MCF-7 cells .

- Antimicrobial Screening : Another study highlighted its efficacy against specific bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(6-Chloropyridazin-4-yl)piperidine-3-carboxylic acid | Similar structure with different positioning of carboxylic group | Varies; specific activities not fully characterized |

| 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | Hydroxyl group instead of carboxylic acid | Potentially different biological profiles due to functional group variation |

This table illustrates how slight modifications in structure can lead to variations in biological activity, emphasizing the importance of structure–activity relationships (SAR) in drug development.

Q & A

Q. What are common synthetic routes for 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid?

- Methodological Answer : A typical synthesis involves coupling 3,6-dichloropyridazine with piperidine derivatives under nucleophilic aromatic substitution conditions. For example:

React 3,6-dichloropyridazine with a piperidine-3-carboxylic acid precursor in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO .

Optimize reaction temperature (often 80–120°C) and time (12–24 hours) to favor substitution at the 6-position of pyridazine.

Purify via recrystallization or column chromatography.

Key Considerations : Monitor reaction progress using TLC or HPLC to detect intermediates/by-products.

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns. For example, the chlorine atom at the 6-position of pyridazine causes deshielding of adjacent protons .

- HPLC-MS : Validate purity (>95%) using reverse-phase HPLC with a C18 column and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 268.7 g/mol).

- IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹).

Q. What storage conditions ensure stability of this compound?

- Methodological Answer :

- Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation of the chloropyridazine moiety .

- Use desiccants (e.g., silica gel) to mitigate moisture-induced degradation. Stability testing via accelerated aging (40°C/75% RH for 4 weeks) is recommended for long-term storage protocols.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination for piperidine functionalization) .

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reactivity and by-product formation.

- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent, and stoichiometry. For example, increasing temperature from 80°C to 120°C may improve substitution efficiency but risk decomposition .

Q. How to resolve discrepancies in spectral data during structural validation?

- Methodological Answer :

- Case Study : If -NMR shows unexpected peaks, perform 2D NMR (COSY, HSQC) to assign signals. For instance, coupling constants (J values) differentiate axial/equatorial protons in the piperidine ring .

- Contradiction Analysis : If mass spec data conflicts with theoretical [M+H]⁺, consider isotopic patterns (e.g., chlorine’s / ratio) or adduct formation (e.g., Na⁺ or K⁺).

- Cross-Validation : Compare with analogs like 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7), which has a similar backbone .

Q. What strategies are recommended for designing biological assays targeting this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known affinity for chloropyridazine derivatives (e.g., kinases or GPCRs).

- Assay Design :

Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-1/COX-2 inhibition as in ) with IC₅₀ determination.

Cellular Uptake : Label the compound with or fluorophores to track permeability in cell lines (e.g., Caco-2 for intestinal absorption).

- Data Interpretation : Account for carboxylic acid ionization (pKa ~4.5) in physiological buffers, which affects bioavailability.

Data Contradiction Analysis Example

- Scenario : A synthesis yields 30% product with unexpected by-products.

- Troubleshooting Steps :

- HPLC-MS Analysis : Identify by-products (e.g., di-substituted pyridazine or hydrolyzed carboxylic acid).

- Kinetic Study : Vary reaction time to determine if intermediates persist (e.g., mono-chlorinated species).

- Computational Modeling : Use DFT calculations to predict substitution preferences at pyridazine positions 3 vs. 6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.